2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a naphthalene moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of naphthalene with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohols or other reduced derivatives.
Substitution: Nitrated, sulfonated, or halogenated naphthalene derivatives.
Scientific Research Applications
2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The naphthalene moiety may also contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
- 2-(Naphthalen-1-yl)cyclopropane-1-carboxylic acid
- 2-Naphthalen-1-yl-quinoxaline-5-carboxylic acid
- 1-Aminocyclopropane-1-carboxylic acid
Comparison: 2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid is unique due to the position of the naphthalene moiety and the presence of the cyclopropane ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For example, 2-(Naphthalen-1-yl)cyclopropane-1-carboxylic acid has a different naphthalene substitution pattern, which may affect its reactivity and biological activity .
Properties
IUPAC Name |
2-naphthalen-2-ylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-13H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIYLUVAEOWOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134198-15-5 |
Source
|
Record name | rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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